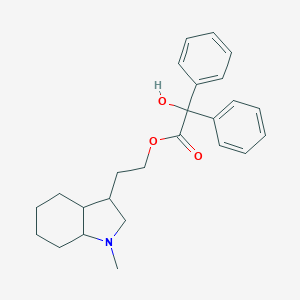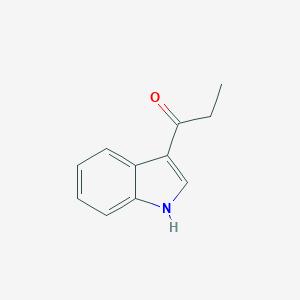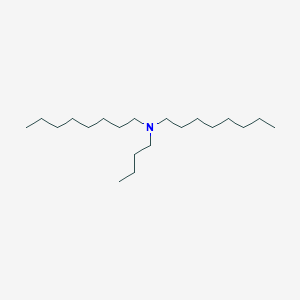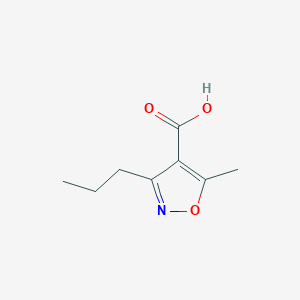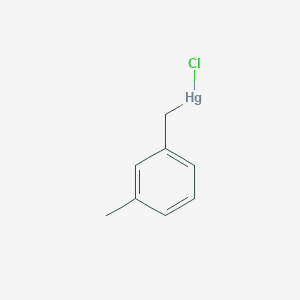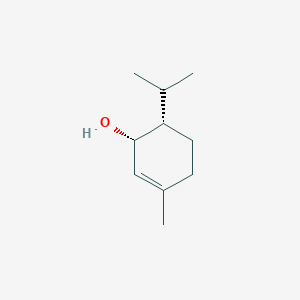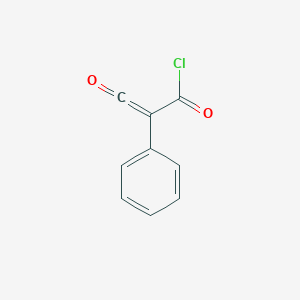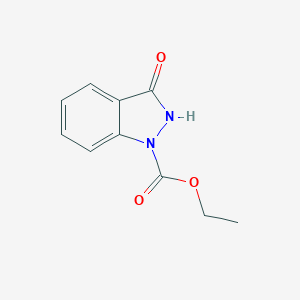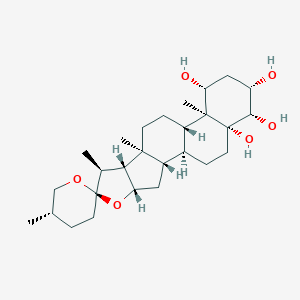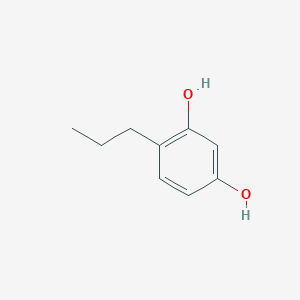
4-丙基间苯二酚
描述
4-Propylresorcinol, also known as 4-propyl-1,3-benzenediol, is an organic compound with the molecular formula C9H12O2. It is a derivative of resorcinol, where a propyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its antioxidant and tyrosinase inhibitory properties .
科学研究应用
4-Propylresorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用机制
Target of Action
Resorcinol, a related compound, is known to have antiseptic and disinfectant properties and is used in the treatment of skin disorders . It is also known to inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones .
Mode of Action
The effectiveness of resorcinol in treating various topical, dermatological conditions appears to stem from its propensity for protein precipitation .
Biochemical Pathways
Cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds . These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .
Pharmacokinetics
The presence of alkylresorcinols in the blood has been reported, suggesting that they are absorbed and distributed in the body .
Result of Action
A related compound, dimethoxytolyl propylresorcinol, has been shown to induce apoptosis and mitophagy in human leukemia cells through the pi3k/akt pathway .
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . Organic elements such as pus, blood, and other bodily fluids present at the site of action considerably limit the efficacy of the compound . The presence of fats and oils at the site of action considerably inhibits its effectiveness .
生化分析
Biochemical Properties
It is known that alkylresorcinols, a group of compounds to which 4-Propylresorcinol belongs, are amphiphilic metabolites produced by both prokaryotes and eukaryotes . They are known for their diverse biological activities . The specific enzymes, proteins, and other biomolecules that 4-Propylresorcinol interacts with are yet to be identified.
Cellular Effects
It is known that alkylresorcinols can have regulatory effects in the axis of “microbiota–adipose tissue” based on the analysis of alkylresorcinol pools in the intestine and in the blood
Molecular Mechanism
It is known that cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds
Metabolic Pathways
It is known that alkylresorcinols can have regulatory effects in the axis of “microbiota–adipose tissue” based on the analysis of alkylresorcinol pools in the intestine and in the blood . The specific enzymes or cofactors that 4-Propylresorcinol interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.
准备方法
Synthetic Routes and Reaction Conditions: 4-Propylresorcinol can be synthesized through several methods. One common approach involves the alkylation of resorcinol with a propyl halide in the presence of a base. Another method includes the Friedel-Crafts acylation of resorcinol with propionic acid, followed by reduction of the acyl group to an alkyl group .
Industrial Production Methods: In industrial settings, 4-Propylresorcinol is often produced by reacting resorcinol with a propionic acid derivative in the presence of a zinc chloride catalyst. The intermediate product, 4-propionylresorcinol, is then hydrogenated to yield 4-Propylresorcinol .
化学反应分析
Types of Reactions: 4-Propylresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Nitro and halogenated derivatives.
相似化合物的比较
4-Propylresorcinol can be compared with other alkylresorcinols, such as:
2-n-Hexyl-5-n-propylresorcinol: Known for its antifungal properties.
Pentylresorcinol: Studied for its role in regulating metabolic processes.
Stemphol and Resorstatin: Known for their biological activities
Uniqueness: 4-Propylresorcinol is unique due to its strong antioxidant and tyrosinase inhibitory properties, making it particularly valuable in cosmetic and medical applications .
属性
IUPAC Name |
4-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-5-8(10)6-9(7)11/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDHQJFHXLBJNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172402 | |
| Record name | 4-Propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-60-7 | |
| Record name | 4-Propylresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18979-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylresorcinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propylresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-propylresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYLRESORCINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P36AAK2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


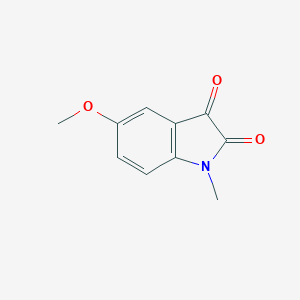
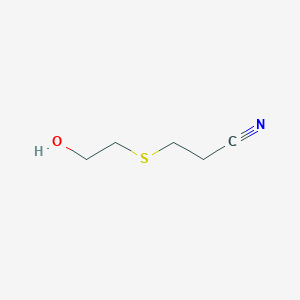
![zinc;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B101214.png)
